Pyridostigmine Bromide

説明

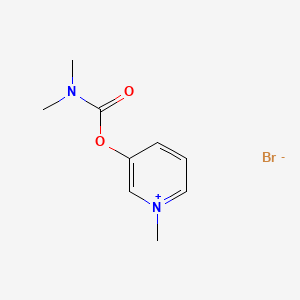

Structure

2D Structure

特性

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBTNPBYXSMOO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023540 | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN WATER, ALCOHOL, PRACTICALLY INSOL IN ETHER, ACETONE, BENZENE, FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN SOLVENT HEXANE | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

101-26-8 | |

| Record name | Pyridostigmine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridostigmine bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridostigmine bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridostigmine bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVI301NA53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152-154 °C | |

| Record name | PYRIDOSTIGMINE BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pyridostigmine Bromide on Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostigmine Bromide is a cornerstone in the management of neuromuscular disorders, primarily acting as a reversible inhibitor of acetylcholinesterase (AChE). By impeding the enzymatic breakdown of acetylcholine (ACh), Pyridostigmine elevates ACh concentrations at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This guide provides a detailed examination of its mechanism, focusing on its interaction with AChE, its subsequent effects on nicotinic and muscarinic signaling pathways, and its pharmacokinetic and pharmacodynamic profiles. Furthermore, this document furnishes detailed protocols for key in vitro experiments used to characterize its activity, supported by diagrams to illustrate complex pathways and workflows.

Introduction to Cholinergic Signaling

Cholinergic signaling is a fundamental process in the nervous system, arbitrated by the neurotransmitter acetylcholine (ACh). This system is integral to a vast array of physiological functions, from muscle contraction to cognitive processes. A typical cholinergic synapse consists of a presynaptic terminal that releases ACh, a synaptic cleft through which ACh diffuses, and a postsynaptic membrane containing cholinergic receptors.[1]

The signal is terminated by the enzyme Acetylcholinesterase (AChE), which resides in the synaptic cleft and rapidly hydrolyzes ACh into choline and acetate, preventing continuous receptor stimulation.[1][2] Cholinergic receptors on the postsynaptic membrane are broadly classified into two superfamilies:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding ACh, permit a rapid influx of cations (primarily Na+), leading to depolarization and an excitatory response.[2][3] They are crucial at the neuromuscular junction (NMJ) for muscle contraction.[4]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged response which can be either excitatory or inhibitory, depending on the receptor subtype (M1-M5) and its associated signaling cascade.[3][5]

This compound: Core Mechanism of Action

Pyridostigmine is a quaternary carbamate that functions as a reversible inhibitor of AChE.[6] Its positively charged quaternary ammonium structure restricts its passage across the blood-brain barrier, thereby confining its primary effects to the peripheral nervous system.[6][7]

The mechanism of inhibition involves the transfer of Pyridostigmine's carbamoyl group to a serine residue within the active site of the AChE enzyme. This process, known as carbamylation, renders the enzyme temporarily inactive.[2] Unlike irreversible organophosphate inhibitors, the carbamylated enzyme undergoes slow, spontaneous hydrolysis, allowing AChE to eventually regenerate and resume its function. This reversibility is a key feature of Pyridostigmine's clinical safety profile.[6]

The direct consequence of this inhibition is a reduction in the rate of ACh hydrolysis. This leads to an accumulation of ACh in the synaptic cleft, increasing both the concentration and residence time of the neurotransmitter at the postsynaptic receptors.[1][6]

Impact on Postsynaptic Cholinergic Receptors

The elevated levels of synaptic ACh resulting from Pyridostigmine administration non-selectively stimulate both nicotinic and muscarinic receptors, leading to a spectrum of therapeutic effects and side effects.

Nicotinic Receptor Signaling

The primary therapeutic application of Pyridostigmine, particularly in myasthenia gravis, stems from its effect at the neuromuscular junction (NMJ). In myasthenia gravis, autoantibodies reduce the number of functional nAChRs on the muscle endplate.[1][8] By increasing the concentration of ACh, Pyridostigmine enhances the probability of ACh binding to the remaining functional receptors, thereby improving neuromuscular transmission, muscle strength, and function.[1][6]

Beyond its effect on ACh levels, studies have shown that Pyridostigmine can also interact directly with the nAChR complex. This interaction can decrease the conductance of the ion channel while prolonging its open-state lifetime.[9]

Muscarinic Receptor Signaling

The widespread presence of muscarinic receptors on various organs, including smooth muscles and glands, means that elevated ACh levels also lead to increased muscarinic stimulation.[3] This is the basis for the common side effects associated with Pyridostigmine, such as hypersalivation, abdominal cramps, diarrhea, and bradycardia.[10] These effects can be counteracted by co-administration of a muscarinic antagonist like atropine or glycopyrrolate.[8][11]

Muscarinic receptors trigger distinct intracellular signaling pathways:

-

M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[5]

-

M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Some research also suggests that overstimulation of muscarinic receptors by cholinesterase inhibitors may be involved in neuronal apoptosis, an effect that can be blocked by atropine.[12]

Pharmacokinetics and Pharmacodynamics: A Quantitative Overview

Understanding the quantitative aspects of Pyridostigmine's disposition and effect is critical for its clinical application.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Route | Value | Reference(s) |

|---|---|---|---|

| Bioavailability | Oral | 7.6 ± 2.4% | [2][13] |

| Oral | ~10 - 20% | [7] | |

| Oral | 11.5% - 18.9% (Mean: 14.3%) | [14] | |

| Time to Peak (Tmax) | Oral | ~2 hours | [15] |

| Oral (fasting) | 1.7 hours | [13] | |

| Oral (with food) | 3.2 hours | [13] | |

| Elimination Half-life (t½) | Oral | 1.78 ± 0.24 hours | [2] |

| Oral | ~200 minutes | [14] | |

| Intravenous (IV) | ~97 minutes | [14] | |

| Volume of Distribution (Vd) | IV | 1.43 L/kg | [13] |

| Oral | 1.64 ± 0.29 L/kg | [13] | |

| Plasma Clearance | IV | 0.65 L/kg/h | [13] |

| | Oral | 0.66 ± 0.22 L/kg/h |[13] |

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Condition | Value | Reference(s) |

|---|---|---|---|

| Max. AChE Inhibition | Single Dose | 29 - 45% | [16] |

| Multiple Doses | 41 - 49% | [16] | |

| Time to Max. Inhibition | Single Dose | 2 - 3 hours | [16] |

| Duration of >20% Inhibition | Single Dose | 4 - 5 hours | [16] |

| Multiple Doses | 7 - 8 hours | [16] |

| EC50 | Plasma (Chinese Males) | 51.9 ng/mL |[17] |

Key Experimental Protocols

The characterization of AChE inhibitors like Pyridostigmine relies on robust and reproducible assays. The Ellman's method is the most common spectrophotometric assay for measuring AChE activity.

In Vitro AChE Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The free thiol group on thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine (a mixed disulfide) and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that is detected by its absorbance at 412 nm.[18] The rate of TNB production is directly proportional to AChE activity.

Detailed Protocol (96-well plate format):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Stock: 10 mM DTNB in Assay Buffer.

-

Substrate Stock: 14 mM Acetylthiocholine Iodide (ATCh) in deionized water.

-

Enzyme Solution: Purified AChE (e.g., from electric eel or recombinant human) diluted in Assay Buffer to a working concentration (e.g., 1 U/mL).

-

Inhibitor Solution: Prepare serial dilutions of this compound in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add the following in order:

-

140 µL of Assay Buffer.

-

10 µL of the Inhibitor Solution (or buffer for control wells).

-

10 µL of the Enzyme Solution.

-

-

Mix and incubate the plate for 10-15 minutes at 25°C to allow for inhibitor-enzyme interaction.

-

Add 10 µL of DTNB Stock to each well.

-

Initiate the reaction by adding 10 µL of Substrate Stock (ATCh) to each well.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to take kinetic readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[19]

-

Cell-Based AChE Inhibition Assay

Principle: This assay measures AChE inhibition within a more physiologically relevant context using whole cells, such as the human neuroblastoma SH-SY5Y cell line, which endogenously express AChE.[20][21] This approach can account for factors like cell permeability and can help identify compounds that may require metabolic activation.

Detailed Protocol (SH-SY5Y Cells):

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells under standard conditions (e.g., 37°C, 5% CO2). For enhanced AChE activity, cells can be differentiated for several days using agents like retinoic acid.[22]

-

Detach cells and plate them into 96- or 384-well plates at a predetermined density (e.g., 15,000 cells/well) and allow them to adhere overnight.[20][22]

-

-

Assay Procedure:

-

Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of the test inhibitor (Pyridostigmine). Include vehicle-only wells as a control.

-

Incubate the plate for a defined period (e.g., 1 to 3 hours) at 37°C.[22]

-

Following incubation, add a lysis buffer to permeabilize the cells and release intracellular AChE.

-

Add the detection reagents (ATCh and DTNB) directly to the wells.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm kinetically, as described in the in vitro protocol.

-

Calculate the percent inhibition and determine the IC50 value based on the intracellular AChE activity.[20]

-

Conclusion

This compound's mechanism of action is centered on its function as a reversible acetylcholinesterase inhibitor. By increasing the synaptic availability of acetylcholine, it potently enhances signaling at cholinergic receptors. Its therapeutic efficacy in myasthenia gravis is a direct result of amplifying nicotinic receptor activation at the neuromuscular junction, compensating for receptor deficiency. Concurrently, its stimulation of muscarinic receptors accounts for its characteristic side-effect profile. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the specific signaling pathways it modulates is essential for its continued clinical use and for the development of novel cholinergic agents with improved selectivity and efficacy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pyridostigmine - Wikipedia [en.wikipedia.org]

- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The nature of the interactions of pyridostigmine with the nicotinic acetylcholine receptor-ionic channel complex. I. Agonist, desensitizing, and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects on muscarinic receptors of various agents in reversal of neuro-muscular blockade: a study evaluating atropine, glycopyrron, neostigmine and pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic receptor-mediated pyridostigmine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacokinetics of pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Retrospective population pharmacokinetic/pharmacodynamic analysis of pyridostigmine, a cholinesterase inhibitor, in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. watermark02.silverchair.com [watermark02.silverchair.com]

The Double-Edged Sword: An In-depth Technical Guide to the Effects of Pyridostigmine Bromide on Neuromuscular Junction Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostigmine bromide, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of myasthenia gravis and serves as a protective agent against nerve gas poisoning. Its mechanism of action, centered on the enhancement of cholinergic transmission at the neuromuscular junction (NMJ), has profound physiological consequences. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound on the intricate physiology of the neuromuscular junction. We delve into its mechanism of action, detailing its impact on acetylcholine levels and subsequent effects on synaptic transmission. This guide presents a compilation of quantitative data from various studies, meticulously organized into tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key assays used to elucidate the physiological and morphological changes induced by this compound. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions at play.

Core Mechanism of Action: Reversible Acetylcholinesterase Inhibition

This compound functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1][2] By forming a carbamylated complex with the esteratic site of AChE, pyridostigmine temporarily inactivates the enzyme.[1] This inhibition is reversible and typically lasts for 3-6 hours.[1] The resultant decrease in ACh breakdown leads to an accumulation of acetylcholine in the synaptic cleft, thereby increasing the probability and duration of ACh interaction with nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane.[3][4][5] This enhanced cholinergic stimulation helps to overcome the functional deficit of nAChRs in conditions like myasthenia gravis, where autoantibodies target and reduce the number of available receptors.[3][4]

Figure 1: Mechanism of this compound at the Neuromuscular Junction.

Quantitative Effects on Neuromuscular Junction Physiology

The administration of this compound induces a range of quantifiable changes in the electrophysiological and contractile properties of the neuromuscular junction and the muscle itself.

Electrophysiological Alterations

Studies have demonstrated that pyridostigmine significantly alters the characteristics of synaptic transmission at the NMJ.

| Parameter | Effect of Pyridostigmine | Quantitative Data | Species/Model | Reference |

| Miniature End-Plate Potential (MEPP) Amplitude | Reduction | Reduced to 54% of normal with prolonged treatment. | Rat phrenic nerve-hemidiaphragm | [6] |

| Miniature End-Plate Potential (MEPP) Frequency | Reduction | Reduced with prolonged pretreatment. | Rat phrenic nerve-hemidiaphragm | [6] |

| End-Plate Potential (EPP) Quantal Content | No change at low stimulus rates | Not altered at a stimulus rate of 1/sec. | Rat phrenic nerve-hemidiaphragm | [6] |

| End-Plate Current (EPC) Amplitude | Increase | Increased, but to about half the value seen with irreversible AChE inhibitors. | Frog neuromuscular junction | [7] |

Table 1: Summary of Electrophysiological Effects of this compound.

Muscle Contractile Function

Pyridostigmine's influence extends to the mechanical output of the muscle, with both therapeutic and potentially detrimental effects depending on the dosage and duration of exposure.

| Parameter | Effect of Pyridostigmine | Quantitative Data | Species/Model | Reference |

| Tetanic Tension | Dose-dependent decrease | Significantly decreased at 14 days (10.3 N/g) and 28 days (11.1 N/g) with 25 mg/kg/day compared to controls (13.1-13.6 N/g). | Rat | [8][9] |

| Muscle Contracture during Tetanic Stimulation | Dose-dependent decrement | Significant reduction with 25 mg/kg infusion during 20-100 Hz stimulation. | Rat | [5][10] |

| Muscle Force (in immobilized limb) | Improvement | Significantly improved muscle force and mass after 7 and 14 days of continuous infusion (15 mg/kg/day). | Rat | [11] |

| Cholinesterase Inhibition (in healthy humans) | Inhibition | 30 mg three times daily results in 20-40% cholinesterase inhibition. A study with 90 mg daily for 8 days showed an average of 23% inhibition. | Human | [2] |

Table 2: Summary of Effects of this compound on Muscle Contractile Function.

Ultrastructural Changes

Prolonged or high-dose exposure to pyridostigmine can lead to morphological alterations at the neuromuscular junction, observable through electron microscopy.

| Parameter | Effect of Pyridostigmine | Dose/Duration | Species/Model | Reference |

| Presynaptic Terminals | Disruption of organelles, regional or total withdrawal from postsynaptic folds, invasion of Schwann cell fingers. | Acute: 0.0036 mg/kg to 3.6 mg/kg. Subacute: 0.43 to 20 mg/kg for 2, 7, or 14 days. | Rat diaphragm | [12] |

| Postsynaptic Folds | Atrophy | Evident after 2-week exposure to low doses in vitro. | Organotypic spinal cord-muscle cocultures | [4] |

| Acetylcholine Receptor (AChR) Number | Down-regulation | Down-regulated at 28 days with 25 mg/kg/day. | Rat | [8][9] |

Table 3: Summary of Ultrastructural Effects of this compound on the Neuromuscular Junction.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of pyridostigmine's effects on the neuromuscular junction.

Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation and Electrophysiology

This preparation is a classic model for studying neuromuscular transmission.

Objective: To record intracellularly from muscle fibers to measure MEPPs and EPPs.

Materials:

-

Adult rat

-

Ringer's solution (composition in mM: NaCl 135, KCl 5, CaCl2 2, MgCl2 1, NaHCO3 15, NaH2PO4 1, glucose 11), oxygenated with 95% O2 / 5% CO2.

-

Dissection microscope and tools.

-

Recording chamber with stimulating and recording electrodes.

-

Micromanipulators.

-

Glass microelectrodes (filled with 3 M KCl).

-

Amplifier and data acquisition system.

Procedure:

-

Euthanize the rat via an approved method.

-

Rapidly dissect the diaphragm with the phrenic nerve attached.

-

Mount the hemidiaphragm preparation in the recording chamber, securing the central tendon and rib cage remnants.

-

Continuously perfuse the preparation with oxygenated Ringer's solution.

-

Position the stimulating suction electrode to gently hold the phrenic nerve.

-

Using a micromanipulator, carefully insert a glass microelectrode into a muscle fiber near the end-plate region.

-

Record spontaneous MEPPs for a defined period.

-

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.1-0.2 ms duration) to evoke EPPs.

-

To prevent muscle contraction during EPP recording, either use a low Ca2+/high Mg2+ Ringer's solution or add a low concentration of μ-conotoxin GIIIB.

-

Record evoked EPPs at various stimulation frequencies.

-

Analyze the amplitude and frequency of MEPPs and the quantal content of EPPs.

Figure 2: Experimental Workflow for Ex Vivo Electrophysiology.

Immunofluorescence Staining of Acetylcholine Receptors

This protocol allows for the visualization and quantification of nAChR clusters at the neuromuscular junction.

Objective: To label and visualize nAChRs on the postsynaptic membrane.

Materials:

-

Muscle tissue (e.g., gastrocnemius, diaphragm).

-

4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Cryoprotectant (e.g., 30% sucrose in PBS).

-

Optimal Cutting Temperature (OCT) compound.

-

Cryostat.

-

Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100).

-

Fluorescently-conjugated α-bungarotoxin (e.g., Alexa Fluor 594-conjugated α-bungarotoxin).

-

Antifade mounting medium.

-

Fluorescence or confocal microscope.

Procedure:

-

Dissect the muscle of interest and fix in 4% PFA for 2 hours at room temperature.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in OCT compound and freeze.

-

Cut longitudinal sections (e.g., 20-40 µm thick) using a cryostat and mount on slides.

-

Wash the sections with PBS.

-

Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.

-

Incubate the sections with fluorescently-conjugated α-bungarotoxin (e.g., 1:1000 dilution in blocking solution) for 1-2 hours at room temperature in the dark.

-

Wash the sections extensively with PBS.

-

Mount the coverslips using an antifade mounting medium.

-

Visualize the nAChR clusters using a fluorescence or confocal microscope.

-

Quantify parameters such as NMJ area, perimeter, and fluorescence intensity using appropriate imaging software.

Figure 3: Experimental Workflow for Immunofluorescence Staining of nAChRs.

Concluding Remarks

This compound's primary effect of enhancing cholinergic transmission at the neuromuscular junction provides significant therapeutic benefits, particularly in myasthenia gravis. However, this guide highlights that its physiological impact is complex and dose- and duration-dependent. While low, therapeutic doses primarily augment neuromuscular transmission, higher or prolonged exposure can lead to detrimental effects, including reduced MEPP amplitude, decreased tetanic contracture, and adverse ultrastructural changes at the NMJ. These findings underscore the "double-edged sword" nature of this compound. For researchers and drug development professionals, a thorough understanding of these multifaceted effects is crucial for optimizing therapeutic strategies, developing novel compounds with improved safety profiles, and elucidating the long-term consequences of chronic acetylcholinesterase inhibition on neuromuscular physiology. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate mechanisms governing the function and plasticity of the neuromuscular junction in response to pharmacological interventions.

References

- 1. droracle.ai [droracle.ai]

- 2. The influence of pyridostigmine administration on human neuromuscular functions--studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of exposure to low-dose pyridostigmine on neuromuscular junctions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decreased tetanic contracture of rat skeletal muscle induced by pyridostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of neostigmine and pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and inhibitory effects of pyridostigmine at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pyridostigmine-induced decrement in skeletal muscle contracture is not augmented by soman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous administration of pyridostigmine improves immobilization-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultrastructural effects of pyridostigmine on neuromuscular junctions in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Role of Pyridostigmine Bromide in Autonomic Dysfunction

Abstract

Pyridostigmine bromide, a reversible acetylcholinesterase inhibitor, has long been a cornerstone in the management of myasthenia gravis.[1] Its mechanism of action, which increases the availability of acetylcholine at cholinergic synapses, has led to its exploration as an off-label therapeutic agent for various forms of autonomic dysfunction, including Postural Orthostatic Tachycardia Syndrome (POTS) and neurogenic orthostatic hypotension (nOH).[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the pharmacology, mechanism of action, clinical efficacy, and experimental evaluation of this compound in the context of autonomic disorders. It synthesizes quantitative data from key clinical studies, details common experimental protocols, and visualizes the underlying biological pathways and workflows to facilitate a deeper understanding of its therapeutic potential and limitations.

Introduction to Autonomic Dysfunction

The autonomic nervous system (ANS) is responsible for regulating involuntary physiological processes, maintaining homeostasis through a balance of its sympathetic and parasympathetic branches. Autonomic dysfunction, or dysautonomia, arises when this regulation is impaired, leading to a spectrum of disorders. Among these, Postural Orthostatic Tachycardia Syndrome (POTS) and neurogenic orthostatic hypotension (nOH) are prevalent conditions characterized by abnormal cardiovascular responses to postural changes.[4] POTS is defined by an excessive heart rate increase upon standing without a significant drop in blood pressure, while nOH involves a sustained decrease in blood pressure upon standing due to impaired sympathetic vasoconstriction.[3][4] Managing these conditions is challenging, as therapeutic interventions must correct orthostatic intolerance without inducing adverse effects like supine hypertension.[5][6]

This compound: An Overview

This compound is a quaternary carbamate that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine (ACh).[7][8] Its primary FDA-approved indication is for the symptomatic treatment of myasthenia gravis.[9] By preventing ACh breakdown, pyridostigmine enhances cholinergic neurotransmission at the neuromuscular junction and within the autonomic nervous system.[1][10] It is available in immediate-release tablets, a liquid solution, and a sustained-release formulation.[11] Its favorable profile of acting peripherally without significantly crossing the blood-brain barrier minimizes central nervous system side effects.[7][10]

Mechanism of Action in the Autonomic Nervous System

The therapeutic effect of pyridostigmine in autonomic dysfunction is multifaceted, stemming from its ability to modulate cholinergic signaling at autonomic ganglia and neuroeffector junctions.

Core Mechanism: Acetylcholinesterase Inhibition

The fundamental action of pyridostigmine is the inhibition of AChE. At cholinergic synapses, ACh is released from the presynaptic terminal, diffuses across the synaptic cleft, and binds to postsynaptic receptors to propagate a signal.[1] AChE rapidly hydrolyzes ACh, terminating the signal.[7] Pyridostigmine reversibly binds to AChE, preventing this breakdown and thereby increasing the concentration and prolonging the action of ACh in the synapse.[1][8]

Impact on Autonomic Ganglia and Neuroeffector Junctions

The ANS utilizes ACh as a primary neurotransmitter in several key locations:

-

Parasympathetic Nervous System: ACh is the neurotransmitter at both the preganglionic and postganglionic neuroeffector junctions.[12]

-

Sympathetic Nervous System: ACh is the neurotransmitter at the preganglionic synapse within the sympathetic ganglia.

By enhancing ACh availability, pyridostigmine can potentiate signaling at these autonomic ganglia.[13][14][15] This facilitation of ganglionic neurotransmission can augment sympathetic outflow "on demand" in response to stimuli like standing, without significantly affecting blood pressure in the supine position.[14][15] This is particularly beneficial in nOH, where it helps increase peripheral vascular resistance and improve standing blood pressure.[3][13] In POTS, the primary benefit is thought to arise from enhancing parasympathetic (vagal) tone, which helps to temper the excessive tachycardia.[12][16]

Clinical Applications and Efficacy in Autonomic Disorders

Pyridostigmine has been evaluated in several autonomic conditions, with the most robust data available for POTS and nOH.

Postural Orthostatic Tachycardia Syndrome (POTS)

In POTS, pyridostigmine is used to enhance parasympathetic activity and thereby reduce the characteristic excessive standing heart rate.[12] Studies have shown that it can lead to significant improvements in symptoms and objective hemodynamic parameters. A retrospective study of 203 POTS patients found that 43% experienced improvement in orthostatic intolerance symptoms, with this number rising to 52% among those who could tolerate the medication.[17] The most improved symptoms were palpitations (60%), presyncope (60%), fatigue (55%), and syncope (48%).[17]

| Study Type | Patient Population (n) | Dosage | Key Quantitative Outcomes | Reference |

| Randomized Crossover Trial | 17 POTS Patients | 30 mg single oral dose | Standing heart rate significantly lower at 2 and 4 hours post-dose. Symptom burden reduced at 4 hours. No significant change in blood pressure. | [16] |

| Retrospective Study | 203 POTS Patients | Titrated, typically 30-60 mg up to 3x daily | 43% of all patients (52% of tolerant patients) reported symptom improvement. Significant reduction in standing heart rate (94±19 vs 82±16 bpm, P<0.003). | [2][17] |

| Randomized Trial | 103 POTS Patients | 30 mg twice daily (in addition to beta-blocker) | No additional benefit was observed when pyridostigmine was added to propranolol or bisoprolol therapy. | [16] |

Neurogenic Orthostatic Hypotension (nOH)

For nOH, pyridostigmine is hypothesized to improve symptoms by enhancing cholinergic neurotransmission in autonomic ganglia, which boosts residual sympathetic tone to increase blood pressure upon standing, crucially without exacerbating supine hypertension.[5][14] This makes it a valuable option, particularly for patients who cannot tolerate other pressor agents like midodrine.[4][6]

| Study Type | Patient Population (n) | Dosage | Key Quantitative Outcomes | Reference |

| Randomized, 4-way Crossover Study | 58 nOH Patients | 60 mg single dose | Significant reduction in the fall of standing diastolic BP vs. placebo. No significant effect on supine BP. | [13] |

| Retrospective Analysis | 38 nOH Patients | 60 mg single dose | Mean increase in upright BP of 4±2/3±2 mm Hg, but with a wide range of responses. Patients with less severe autonomic impairment showed a better pressor response. | [14][18] |

| Systematic Review | Multiple studies | Varied | May be useful as an adjunctive medication, with a low risk for supine hypertension. | [5] |

Experimental Protocols and Methodologies

Evaluating the efficacy of pyridostigmine in autonomic dysfunction requires specific and standardized experimental protocols.

Protocol: Assessment of Orthostatic Challenge

A common methodology involves a head-up tilt table test or an active standing test to provoke orthostatic stress in a controlled environment.

-

Patient Preparation: Patients are typically instructed to abstain from caffeine, alcohol, and vasoactive medications for at least 24 hours prior to testing.

-

Baseline Measurement: After a 20-30 minute supine rest period, baseline heart rate (HR) and blood pressure (BP) are recorded.

-

Intervention: A single oral dose of pyridostigmine (e.g., 60 mg) or placebo is administered.[13]

-

Post-Dose Monitoring: Supine HR and BP are measured hourly for a period of 4-6 hours.[13]

-

Orthostatic Challenge: At specified time points (e.g., 2 and 4 hours post-dose), the patient is moved to an upright position (either by tilting the table to 60-70 degrees or by active standing).

-

Data Collection: Beat-to-beat HR and BP are continuously monitored for 3-10 minutes in the upright position. Symptoms of orthostatic intolerance are recorded.

-

Endpoints: The primary endpoints often include the change in standing HR (for POTS) or the magnitude of the fall in standing BP (for nOH) compared to baseline and placebo.[13][16]

Dosing, Administration, and Safety Profile

Dosing and Administration

For autonomic dysfunction, pyridostigmine is typically initiated at a low dose and titrated based on efficacy and tolerability.

-

Titration: The dose may be gradually increased to 60 mg three times daily.[2][3]

-

Administration: It is recommended to take pyridostigmine with food or milk to minimize gastrointestinal side effects.[3] The onset of action is typically within 30-60 minutes, with effects lasting approximately 3-4 hours for the immediate-release formulation.[3]

Safety Profile and Adverse Effects

The side effects of pyridostigmine are primarily cholinergic, resulting from increased acetylcholine activity at muscarinic receptors. These are often dose-dependent.[19]

| Side Effect Category | Common Manifestations | Serious Manifestations |

| Gastrointestinal | Abdominal cramps, diarrhea, nausea, vomiting, increased salivation, increased peristalsis.[2][20][21] | Mechanical intestinal obstruction is a contraindication.[2] |

| Musculoskeletal | Muscle cramps, twitching, fasciculations.[2][21][22] | Extreme muscle weakness (may indicate cholinergic crisis).[22] |

| Cardiovascular | Bradycardia, hypotension (less common).[21] | Irregular heartbeat, seizures.[2] |

| Respiratory | Increased bronchial secretions.[2][21] | Bronchospasm, difficulty breathing (use with caution in asthmatics).[2][21] |

| Ocular/Other | Increased lacrimation, miosis (pinpoint pupils), increased sweating.[20][22] | Skin rash, slurred speech, confusion.[2] |

Logical Relationships and Future Directions

The decision to use pyridostigmine in a patient with autonomic dysfunction involves a careful assessment of the underlying pathophysiology, symptom burden, and potential for adverse effects.

Future research should focus on identifying predictive biomarkers to determine which patients are most likely to respond favorably to pyridostigmine.[14][18] Long-term, large-scale, randomized controlled trials are needed to more definitively establish its efficacy and safety profile in specific autonomic disorders.[5][17] Furthermore, studies exploring its synergistic effects when combined with other autonomic medications could unlock more effective treatment paradigms.[3][6]

Conclusion

This compound serves as a valuable therapeutic tool in the management of select autonomic disorders, primarily POTS and nOH. Its unique mechanism of enhancing cholinergic neurotransmission at autonomic ganglia and parasympathetic neuroeffector junctions allows it to address the underlying pathophysiology by improving vagal tone and supporting sympathetic outflow without causing significant supine hypertension. While its efficacy can be modest and variable among individuals, its favorable safety profile makes it an important option, particularly as an adjunctive therapy or in patients intolerant to standard treatments. Further research is essential to refine its clinical application and identify patient populations that will derive the greatest benefit.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound POTS — Awareness for POTSies [awarenessforpotsies.org]

- 3. droracle.ai [droracle.ai]

- 4. Pyridostigmine appears to improve standing blood pressure in patients with orthostatic hypotension - Xagena [xagena.it]

- 5. Pyridostigmine for the Management of Neurogenic Orthostatic Hypotension: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openheart.bmj.com [openheart.bmj.com]

- 7. Pyridostigmine - Wikipedia [en.wikipedia.org]

- 8. Decoding this compound: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. droracle.ai [droracle.ai]

- 11. drugs.com [drugs.com]

- 12. Pyridostigmine in POTS | Vanderbilt Autonomic Dysfunction Center [vumc.org]

- 13. Pyridostigmine treatment trial in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. Can Mestinon be used to treat Postural Tachycardia Syndrome (POTS)? [drugs.com]

- 17. health.utoledo.edu [health.utoledo.edu]

- 18. Clinical Correlates of Efficacy of Pyridostigmine in the Treatment of Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Practical Approach to Managing Patients With Myasthenia Gravis—Opinions and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mestinon side effects: Common, mild, and serious [medicalnewstoday.com]

- 21. What are the side effects of this compound? [synapse.patsnap.com]

- 22. drugs.com [drugs.com]

Novel Therapeutic Applications of Pyridostigmine Bromide in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostigmine Bromide, a reversible acetylcholinesterase inhibitor traditionally used for Myasthenia Gravis, is emerging as a promising therapeutic agent in cardiovascular medicine. By potentiating parasympathetic nervous system activity, it offers a novel approach to counter the sympathetic dominance characteristic of many cardiovascular diseases. This technical guide synthesizes the current evidence for its application in heart failure, postural orthostatic tachycardia syndrome (POTS), and coronary artery disease, providing a detailed overview of its mechanisms of action, quantitative effects, and the experimental protocols utilized in key research.

Introduction: The Cholinergic Hypothesis in Cardiovascular Disease

Chronic sympathetic overactivity is a well-established driver of pathophysiology in several cardiovascular conditions, contributing to increased heart rate, contractility, and peripheral resistance, which can be detrimental long-term. The parasympathetic nervous system, mediated primarily by acetylcholine, opposes these effects. This compound enhances cholinergic transmission by inhibiting acetylcholinesterase, the enzyme responsible for acetylcholine degradation. This leads to increased acetylcholine availability at neuroeffector junctions, thereby augmenting parasympathetic tone and restoring a more balanced autonomic state.[1][2]

Mechanism of Action: A Multi-faceted Cardiovascular Impact

This compound's therapeutic effects in the cardiovascular system stem from its ability to modulate autonomic function and intracellular signaling pathways.

Autonomic Regulation

By increasing acetylcholine levels, Pyridostigmine enhances vagal tone, leading to a reduction in resting heart rate and an improvement in heart rate variability (HRV), a key indicator of cardiac autonomic health.[3] This restoration of parasympathetic influence helps to counteract the deleterious effects of chronic sympathetic stimulation.

Intracellular Signaling Pathways

Recent research has elucidated the molecular mechanisms underlying Pyridostigmine's cardioprotective effects. In heart failure models, it has been shown to:

-

Stabilize Ryanodine Receptor 2 (RyR2): By reducing pathological phosphorylation of RyR2, Pyridostigmine helps to prevent aberrant calcium leak from the sarcoplasmic reticulum, a contributor to arrhythmias and contractile dysfunction.[4][5]

-

Inhibit STIM1-Mediated Calcium Entry: Pyridostigmine can diminish pathologically enhanced store-operated calcium entry (SOCE) by downregulating Stromal Interaction Molecule 1 (STIM1) expression, thereby mitigating a driver of cardiac hypertrophy.[4][5]

-

Modulate the Calcineurin/NFAT Pathway: Long-term administration has been shown to inhibit the calcineurin/NFAT3/GATA4 signaling cascade, a key pathway in the development of cardiac hypertrophy.[6]

Below is a diagram illustrating the proposed signaling pathway for this compound in heart failure.

Caption: Signaling pathway of this compound in heart failure.

Therapeutic Applications and Quantitative Data

Heart Failure

In patients with heart failure, Pyridostigmine has been shown to improve autonomic balance and cardiac function.

| Parameter | Placebo | Pyridostigmine | P-value | Reference |

| Ventricular Premature Beats (VPBs)/hour | 266 ± 56 | 173 ± 49 | P = 0.03 | [3] |

| Mean R-R Interval (ms) | 733 ± 22 | 790 ± 33 | P = 0.01 | [3] |

| RMSSD (ms) | 21 ± 2 | 27 ± 3 | P = 0.01 | [3] |

| pNN50 (%) | 3 ± 1 | 6 ± 2 | P = 0.03 | [3] |

| Heart Rate Recovery at 1 min (beats/min) | 22.4 ± 2.4 | 27.4 ± 3.2 | P < 0.01 | [7][8] |

| Resting Heart Rate (bpm) after 6 months | Baseline: 80.1 ± 7.2 | 63.6 ± 5.9 | P = 0.0001 | [9] |

| NT-proBNP (pg/mL) after 6 months | Baseline: 132.8 (89.9-829) | 100.7 (38-360) | P = 0.002 | [9] |

RMSSD: Root mean square of successive differences in RR intervals; pNN50: Percentage of pairs of adjacent RR intervals differing by >50 ms.

Postural Orthostatic Tachycardia Syndrome (POTS)

Pyridostigmine is used off-label for POTS to reduce the exaggerated heart rate response to standing.[2]

| Parameter | Baseline/Placebo | Pyridostigmine | P-value | Reference |

| Standing Heart Rate (bpm) | 111 ± 14 (Placebo) | 100 ± 16 | P = 0.001 | [10] |

| Standing Heart Rate (bpm) | 94 ± 19 (Baseline) | 82 ± 16 | P < 0.003 | [11] |

| Standing Diastolic Blood Pressure (mmHg) | 71 ± 11 (Baseline) | 74 ± 12 | P < 0.02 | [11] |

Coronary Artery Disease

In patients with stable coronary artery disease, Pyridostigmine has demonstrated potential in protecting against exercise-induced myocardial ischemia.

| Parameter | Placebo | Pyridostigmine | P-value | Reference |

| Oxygen Consumption at Ischemia Onset (ml/kg/min) | 18.6 ± 1.7 | 19.6 ± 1.8 | P = 0.03 | [12] |

| Peak Oxygen Consumption (ml/kg/min) | 23.6 ± 2 | 24.8 ± 2 | P = 0.01 | [12] |

| Peak Oxygen Pulse (ml/beat) | 12.9 ± 1 | 13.6 ± 1 | P = 0.02 | [12] |

| QTc Interval (ms) | Pre: 401 ± 3 | Post: 382 ± 3 | P < 0.01 | [13] |

Experimental Protocols

Human Clinical Trials

A common study design is a randomized, double-blind, placebo-controlled, crossover trial.

Caption: Generalized workflow for a crossover clinical trial.

-

Example Protocol (Heart Failure): Patients with heart failure and in sinus rhythm participated in a double-blind, crossover protocol, randomized for placebo and pyridostigmine (30 mg orally 3 times daily for 2 days). 24-hour electrocardiographic recordings were performed for arrhythmia analysis and for the measurement of time-domain indices of heart rate variability.[3]

-

Example Protocol (Coronary Artery Disease): A maximal cardiopulmonary exercise test was performed on a treadmill two hours after oral administration of pyridostigmine (45 mg) or placebo in a randomized, crossover, double-blind protocol.[12]

Animal Models

Animal studies often employ models of induced cardiovascular disease to investigate mechanisms.

-

Heart Failure Model (Transverse Aortic Constriction - TAC): In mice, pressure overload heart failure is induced by transverse aortic constriction. Chronic Pyridostigmine treatment (e.g., 2-10 mg/kg via osmotic pumps for 28 days) is initiated post-surgery to assess its effects on cardiac function and molecular pathways. Echocardiography is used to measure cardiac performance.[4]

-

Myocardial Infarction Model: In rats, myocardial infarction is induced by coronary artery ligation. Rats are then treated with Pyridostigmine (e.g., ~31 mg/kg/day intragastrically) for a specified period (e.g., 2 weeks) to evaluate its impact on cardiac function, vagal nerve activity, and endothelial function.[14]

Safety and Tolerability

The most common side effects of Pyridostigmine are gastrointestinal, including nausea, vomiting, diarrhea, and abdominal cramping.[2][15] These are typically dose-dependent and can often be managed by careful dose titration. While generally well-tolerated in the studied cardiovascular contexts, caution is advised in patients with asthma, as it can increase bronchial secretions.[2]

Future Directions and Conclusion

This compound represents a promising, mechanistically distinct therapeutic strategy for a range of cardiovascular diseases characterized by autonomic imbalance. Its ability to enhance parasympathetic tone and favorably modulate intracellular calcium signaling pathways offers a multi-pronged approach to improving cardiac function and patient outcomes. While long-term efficacy and safety data are still accumulating, the existing evidence strongly supports further investigation of this repurposed drug in larger clinical trials. The potential to restore a fundamental physiological balance makes Pyridostigmine a compelling candidate for the future of cardiovascular pharmacotherapy.

References

- 1. DSpace [openresearch.okstate.edu]

- 2. This compound POTS — Awareness for POTSies [awarenessforpotsies.org]

- 3. Cholinergic stimulation with pyridostigmine reduces ventricular arrhythmia and enhances heart rate variability in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1‐mediated calcium entry in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridostigmine improves cardiac function and rhythmicity through RyR2 stabilization and inhibition of STIM1-mediated calcium entry in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term administration of pyridostigmine attenuates pressure overload-induced cardiac hypertrophy by inhibiting calcineurin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. Pyridostigmine in the treatment of postural orthostatic tachycardia: a single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholinergic stimulation with pyridostigmine protects against exercise induced myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridostigmine prevents peripheral vascular endothelial dysfunction in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pyridostigmine Bromide's Impact on Non-Neuronal Cholinergic Machinery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impact of pyridostigmine bromide on the non-neuronal cholinergic system (NNCS). This compound, a reversible acetylcholinesterase (AChE) inhibitor, is widely known for its therapeutic effects in myasthenia gravis. However, its influence extends beyond the neuromuscular junction to the intricate network of the NNCS, which is present in various non-neuronal cells, including epithelial, endothelial, and immune cells. This document details the mechanism of action of pyridostigmine, its effects on key non-neuronal cell types, and the subsequent modulation of cellular functions such as inflammation, proliferation, and barrier integrity. Quantitative data from relevant studies are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions involved.

Introduction to the Non-Neuronal Cholinergic System (NNCS)

The cholinergic system, traditionally associated with neurotransmission, has a much broader physiological role. The non-neuronal cholinergic system (NNCS) comprises all the components of a functional cholinergic system—acetylcholine (ACh), choline acetyltransferase (ChAT), acetylcholinesterase (AChE), and both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors—located in non-neuronal cells.[1][2][3] This system acts in an autocrine and paracrine manner to regulate a wide array of cellular functions, including proliferation, differentiation, migration, and inflammation.[3] The NNCS is a key player in maintaining tissue homeostasis and its dysregulation has been implicated in various pathological conditions.[1][4]

This compound: Mechanism of Action

This compound is a quaternary ammonium compound that acts as a reversible inhibitor of AChE.[5][6] By binding to the anionic site of the AChE enzyme, it prevents the hydrolysis of acetylcholine, leading to an accumulation of ACh at cholinergic synapses and in the vicinity of non-neuronal cells expressing cholinergic machinery.[6][7] This potentiation of cholinergic signaling is the primary mechanism through which pyridostigmine exerts its effects. Unlike organophosphates, the carbamoylated enzyme formed by pyridostigmine is unstable and readily undergoes hydrolysis, restoring enzyme function.[5]

Impact of this compound on Non-Neuronal Cholinergic Machinery

The increased availability of ACh due to pyridostigmine administration significantly impacts the function of various non-neuronal cells.

Epithelial Cells (Keratinocytes)

The skin possesses a complete and independent NNCS. Keratinocytes synthesize, store, release, and degrade ACh, which regulates their proliferation, differentiation, and adhesion.[2]

-

Effect on Acetylcholine Levels: Pyridostigmine, by inhibiting AChE present in the epidermis, is expected to increase the local concentration of ACh. While direct quantitative data for pyridostigmine's effect on ACh levels in the skin is limited, studies using the AChE inhibitor neostigmine in dermal microdialysis have shown a significant increase in detectable ACh.[8]

-

Modulation of Cellular Functions: The elevated ACh levels can then interact with nAChRs and mAChRs on keratinocytes to modulate their function. For instance, activation of nAChRs is crucial for keratinocyte viability and migration, while mAChR activation is involved in cell adhesion.[1]

Immune Cells (Macrophages and Lymphocytes)

The cholinergic anti-inflammatory pathway is a key mechanism by which the nervous system modulates immune responses. This pathway is also intrinsic to the immune system itself, with immune cells possessing a functional NNCS.

-

Anti-inflammatory Effects: Pyridostigmine has demonstrated significant anti-inflammatory effects by potentiating cholinergic signaling.[9][10] Increased ACh levels activate α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, which in turn inhibits the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][11] This is achieved through the inhibition of the NF-κB signaling pathway.[11]

-

Immune Cell Recruitment: Studies have shown that pyridostigmine can induce the recruitment of anti-inflammatory immune cells, such as M2 macrophages and regulatory T cells (Tregs), to sites of inflammation.[3][12]

Endothelial Cells

Endothelial cells lining blood vessels also exhibit a local NNCS that regulates vascular tone and inflammation.

-

Vascular Effects: Pyridostigmine-induced increases in ACh can lead to vasodilation through the activation of muscarinic receptors on endothelial cells, stimulating the production of nitric oxide (NO). However, some studies have reported a pyridostigmine-induced reduction in skin blood flow, suggesting a more complex regulation that may involve potentiation of adrenergic vasoconstrictor tone.[13]

Intestinal Epithelium

The gastrointestinal tract has a well-developed NNCS that plays a role in maintaining gut barrier function and modulating inflammation.

-

Gut Health: Pyridostigmine has been shown to be beneficial in a murine model of ulcerative colitis. It promotes the synthesis of MUC2 mucin, a key component of the protective mucus layer, and suppresses Th2-mediated inflammation.[14][15]

Quantitative Data

The following tables summarize the quantitative data available on the effects of this compound and cholinergic stimulation on non-neuronal systems.

| Parameter | Cell/Tissue Type | Treatment | Result | Reference |

| Acetylcholinesterase (AChE) Inhibition | Human Red Blood Cells | 30 mg this compound (oral) | ~40% inhibition | [13] |

| Pro-inflammatory Cytokine Levels (TNF-α) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |

| Pro-inflammatory Cytokine Levels (IL-1β) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |

| Pro-inflammatory Cytokine Levels (IL-6) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | Significant decrease | [9] |

| Anti-inflammatory Cytokine Levels (IL-10) | Murine Bronchoalveolar Lavage Fluid (LPS-induced ARDS) | Pyridostigmine (1.5 mg/kg, twice daily) | No significant change | [9] |

| Immune Cell Population (M2 Macrophages) | Rat Infarcted Myocardium | Pyridostigmine (40 mg/kg/day) | Significant increase | [3] |

| Immune Cell Population (Regulatory T cells - Tregs) | Rat Peripheral Blood | Pyridostigmine (40 mg/kg/day) | Significant increase | [3] |

Signaling Pathways and Visualizations

The effects of pyridostigmine on non-neuronal cells are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways.

Figure 1: General Mechanism of this compound Action.

Figure 2: Cholinergic Anti-inflammatory Pathway Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on non-neuronal cholinergic machinery.

Quantification of Acetylcholinesterase (AChE) Inhibition in Cultured Non-Neuronal Cells

Objective: To determine the dose-dependent inhibition of AChE activity by this compound in cultured cells (e.g., keratinocytes, endothelial cells).

Materials:

-

Cultured non-neuronal cells (e.g., HaCaT keratinocytes, HUVECs)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

AChE Activity Assay (Ellman's Method):

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add 100 µL of 0.5 mM ATCI solution to each well.

-

Add 50 µL of 0.3 mM DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

AChE activity is proportional to the rate of color change.

-

Calculate the percentage of AChE inhibition for each pyridostigmine concentration relative to the untreated control.

-

Figure 3: Workflow for AChE Inhibition Assay.

Quantification of Acetylcholine (ACh) in Cell Culture Supernatant using LC-MS/MS

Objective: To measure the concentration of ACh released from non-neuronal cells following treatment with this compound.

Materials:

-

Cultured non-neuronal cells

-

This compound

-

Cell culture medium

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., d4-acetylcholine)

-

LC-MS/MS system with a HILIC column

Procedure:

-

Cell Culture and Sample Collection:

-

Culture cells to confluency.

-

Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 nM).

-

Incubate for a defined period (e.g., 1 hour).

-

Collect the cell culture supernatant.

-

-

Sample Preparation:

-

To 100 µL of supernatant, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a HILIC column for chromatographic separation.

-

Set the mass spectrometer to monitor the specific transitions for ACh (e.g., m/z 146 -> 87) and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ACh.

-

Quantify the ACh concentration in the samples by comparing the peak area ratio of ACh to the internal standard against the standard curve.

-

Western Blot Analysis of Cholinergic Receptor Expression

Objective: To determine the effect of this compound treatment on the protein expression levels of nAChRs and mAChRs in non-neuronal cells.

Materials:

-

Cultured non-neuronal cells

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies specific for the cholinergic receptor subunits of interest (e.g., anti-α7nAChR, anti-M3R)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in Protocol 6.1.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound's influence on the non-neuronal cholinergic system represents a significant area of research with implications for various physiological and pathological processes. By inhibiting AChE, pyridostigmine potentiates cholinergic signaling in non-neuronal tissues, leading to a cascade of cellular responses, most notably the modulation of inflammation. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the NNCS. Future studies should focus on elucidating the precise quantitative effects of pyridostigmine in different non-neuronal cell types and further dissecting the downstream signaling pathways to unlock new avenues for therapeutic intervention in a range of inflammatory and proliferative diseases.

References

- 1. Quantification of acetylcholine in cell culture systems by semi-micro high-performance liquid chromatography and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards the characterization of an in vitro triple co-culture intestine cell model for permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increase in cholinergic modulation with pyridostigmine induces anti-inflammatory cell recruitment soon after acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cholinergic Drug Pyridostigmine Alleviates Inflammation During LPS-Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Large-Scale Production of Human iPSC-Derived Macrophages for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase inhibitor, this compound, reduces skin blood flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinergic signaling via the α7 nicotinic acetylcholine receptor regulates the migration of monocyte-derived macrophages during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of Pyridostigmine Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostigmine Bromide (PB), a reversible acetylcholinesterase (AChE) inhibitor, has long been the standard of care for Myasthenia Gravis and a prophylactic agent against nerve gas poisoning.[1][2][3] While its peripheral mechanism of action is well-understood, emerging research has shed light on its complex and often contradictory effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, delving into its mechanisms of action, summarizing key experimental findings, and outlining detailed protocols. The evidence suggests a dual role for PB, with potential neuroprotective effects under certain conditions and neurotoxic outcomes, particularly neuronal apoptosis, under others. This document aims to serve as a critical resource for researchers exploring the therapeutic window and neurobiological implications of this compound.

Introduction to this compound

This compound is a quaternary ammonium carbamate that reversibly inhibits the acetylcholinesterase enzyme.[2] Its primary clinical application is in the symptomatic treatment of Myasthenia Gravis, a neuromuscular autoimmune disease, where it enhances neuromuscular transmission by increasing the concentration of acetylcholine (ACh) at the neuromuscular junction.[1][4][5] It has also been used by military personnel as a pretreatment to increase survival rates following exposure to nerve agents like Soman.[6]

Traditionally, PB has been considered a peripherally acting drug due to its inability to cross the blood-brain barrier (BBB) under normal physiological conditions.[3][7] However, studies have revealed that under conditions of stress, the permeability of the BBB can increase, allowing PB to enter the brain and exert central effects.[8][9] This has led to investigations into its potential role in neurological conditions and has also raised concerns about its potential neurotoxicity, particularly in the context of Gulf War Illness (GWI).[10][11][12]

Core Mechanism of Action

The fundamental mechanism of this compound is the inhibition of acetylcholinesterase (AChE).

-

AChE Inhibition: By binding to the anionic and esteratic sites of AChE, PB prevents the hydrolysis of acetylcholine.[4]

-

Increased Acetylcholine: This inhibition leads to an accumulation of ACh in the synaptic cleft.[4]

-

Enhanced Cholinergic Transmission: The increased availability of ACh enhances stimulation of both nicotinic and muscarinic receptors, thereby potentiating cholinergic neurotransmission.[1][13]

This mechanism is central to both its therapeutic effects at the neuromuscular junction and its complex actions within the CNS.

Caption: Primary mechanism of this compound action.

The Duality of this compound: Neuroprotection vs. Neurotoxicity

The impact of PB on the central nervous system is not straightforward. Research has pointed to both potential neuroprotective benefits and significant neurotoxic risks, largely dependent on dosage, context (e.g., presence of stress), and the specific neuronal populations involved.

Evidence for Neurotoxic Effects

A substantial body of evidence suggests that PB can induce neuronal apoptosis (programmed cell death). This appears to be mediated primarily through the overstimulation of cholinergic receptors in the brain.

Studies in rat models have shown that systemic administration of PB can lead to apoptotic cell death in the cerebral cortex, striatum, and hippocampus.[14][15] This neurotoxic effect is dose-dependent and can persist long after the cessation of drug administration, indicating the initiation of a prolonged neurodegenerative process.[15]

The key signaling cascade implicated in PB-induced apoptosis involves:

-

Receptor Activation: Over-activation of both muscarinic and N-methyl-D-aspartate (NMDA) receptors.[14][16]

-

Calcium Influx: A subsequent increase in intracellular calcium levels.[16]

-

Oxidative Stress: The generation of reactive oxygen species (ROS), leading to oxidative stress.[14][16]

-

Mitochondrial Dysfunction: Release of cytochrome c from the mitochondria.[14]

-

Caspase Activation: Elevation of caspase activity, which executes the apoptotic program.[14]

-

DNA Fragmentation: The final step leading to cell death.[14]

Caption: Signaling pathway of Pyridostigmine-induced neuronal apoptosis.

Evidence for Neuroprotective Properties

In contrast to its neurotoxic potential, some preclinical studies suggest that PB may have restorative or protective benefits, particularly in the context of neurodegenerative conditions like Alzheimer's disease.[17] This potential is thought to stem from its ability to modulate the cholinergic anti-inflammatory pathway.[13] This neural reflex, mediated by acetylcholine, can suppress inflammation by modifying cytokine production.[13]